molecular formula C17H17N3O B2671826 N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1300029-87-1

N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2671826
M. Wt: 279.343
InChI Key: UNFWJMCXWCQDOF-UHFFFAOYSA-N
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Description

“N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This compound has been synthesized as a novel anti-TB agent .


Synthesis Analysis

The synthesis of imidazopyridines, including “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” is characterized by the presence of an imidazopyridine core, which is a fused bicyclic 5–6 heterocycle . This core is recognized for its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” typically involve the condensation of 2-aminopyridines with α-bromoketones .

Scientific Research Applications

Anti-Tuberculosis Activity

  • Potent Anti-TB Agent : A class of compounds, including the 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has shown potent in vitro activity against various tuberculosis strains, including multi- and extensive drug-resistant strains (Moraski et al., 2011).
  • Selective Microbial Activity : These compounds demonstrate selective potency, targeting specifically the tuberculosis bacteria without affecting other non-tubercular strains (Moraski et al., 2011).
  • Promising In Vivo Results : Another study confirmed the effectiveness of a derivative of imidazo[1,2-a]pyridines in reducing tuberculosis burden in mice, suggesting potential for in vivo applications (Cheng et al., 2014).

Synthesis and Modification

  • Synthesis Processes : Research has been conducted into the synthesis and modification of related compounds, providing insights into potential methods for producing variants of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide for specific applications (Yıldırım et al., 2005).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Properties : Some derivatives of related compounds have shown significant antimicrobial activity, suggesting potential for N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide in this area as well (Sindhe et al., 2016).
  • Antioxidant Activities : These compounds also exhibit promising antioxidant activities, which could be relevant for N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Sindhe et al., 2016).

Future Directions

The future directions for “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” could involve further exploration of its potential as an anti-TB agent . Given the wide range of applications of imidazopyridines in medicinal chemistry , there could be potential for further development and investigation of this compound in various therapeutic applications.

properties

IUPAC Name

N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-8-9-15-19-13(2)16(20(15)11-12)17(21)18-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWJMCXWCQDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CC=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

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